3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYGAAEFQMGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and ethyl acetoacetate.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the triazolo-pyrimidine core.
Substitution Reaction: The triazolo-pyrimidine core is then subjected to a substitution reaction with ethyl iodide to introduce the ethyl group at the 3-position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to introduce different substituents at specific positions on the triazolo-pyrimidine ring.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.
Scientific Research Applications
3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.
Medicine: The compound exhibits anticancer activity and is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves several molecular targets and pathways :
Inhibition of ER Stress: The compound inhibits endoplasmic reticulum (ER) stress, which is associated with various cellular dysfunctions.
Apoptosis Regulation: It reduces the expression of apoptosis markers such as cleaved caspase-3, thereby protecting cells from programmed cell death.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α).
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly modular, enabling diverse pharmacological activities through substituent variation. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C15H16N6O.
Key Findings:
Substituent Effects on Physicochemical Properties :
- R3 Position : Ethyl substituents (e.g., target compound ) generally confer lower molecular weight and higher solubility compared to benzyl groups .
- R7 Position : Aromatic amines (e.g., 2-methoxyphenyl) enhance π-π interactions, while aliphatic amines (e.g., piperazinyl ) improve water solubility via protonation.
Synthetic Yields :
- Yields for benzyl-substituted analogs range from 74% to 90%, influenced by steric hindrance and nucleophilicity of the amine . Ethyl-substituted derivatives may exhibit similar or higher yields due to reduced steric bulk.
Biological Relevance :
- The 2-methoxy group in the target compound may mimic substituents in kinase inhibitors (e.g., methoxy groups in EGFR inhibitors) for improved target binding .
- Propylthio groups in analogs are hypothesized to enhance membrane permeability via lipophilicity.
The target compound’s simpler structure may allow repurposing for other targets (e.g., kinases, epigenetic enzymes).
Biological Activity
3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a member of the triazolopyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This compound features a unique structural arrangement that may confer specific pharmacological properties, particularly in the domains of anti-inflammatory and anticancer activities.
Structural Characteristics
The compound consists of:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Pyrimidine structure : A six-membered ring with two nitrogen atoms.
- Substituents : An ethyl group and a methoxyphenyl moiety that enhance its lipophilicity and potential binding affinity to biological targets.
Biological Activity Overview
Research indicates that triazolopyrimidine derivatives exhibit significant biological activities. The specific biological activity of this compound is still under investigation; however, it is expected to align with the known properties of its class.
Potential Biological Activities
-
Anti-inflammatory Activity :
- Compounds in this class have shown inhibition of cyclooxygenase (COX) enzymes, crucial mediators in inflammatory processes. For instance, derivatives have been documented to reduce inflammation markers effectively .
- Anticancer Activity :
Case Studies and Experimental Data
A series of studies have explored the biological activity of related compounds:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 3d | HeLa | 30–43 | Inhibition of tubulin polymerization |
| 3d | A549 | 160–240 | Induction of apoptosis via mitochondrial pathway |
| 4 | HeLa | 60 | G2/M phase cell cycle arrest |
These findings indicate that modifications in the triazolopyrimidine core can significantly alter potency and mechanism of action .
Mechanistic Insights
The mechanisms by which these compounds exert their effects often include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
